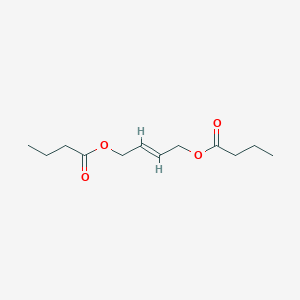
2-Buten-1,4-diylbutyrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(butyryloxy)-2-butene is a useful research compound. Its molecular formula is C8H11O2- and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(butyryloxy)-2-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(butyryloxy)-2-butene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalysator in Hydrierungsreaktionen
2-Buten-1,4-diylbutyrat spielt eine bedeutende Rolle im Bereich der Katalyse. Es wird in der chemoselektiven Hydrierung von 2-Butin-1,4-diol verwendet . Die Einführung von Phosphor in die Zusammensetzung von Palladium-Nanopartikeln ermöglicht es, eine nahezu 100%ige 2-Buten-1,4-diol-Selektivität bis zu einer 90%igen Alkin-Diol-Umsetzung aufrechtzuerhalten . Dies beeinflusst das Verhältnis zwischen den Hydrierungsraten der Dreifach- und Doppelbindungen von Alkin-Diol .
Produktion von Vitamin B6 und Antiepileptika
Das Zwischenprodukt der Semihydrierung – cis-2-Buten-1,4-diol (cis-BED) – wird zur Herstellung von Vitamin B6 und Antiepileptika verwendet .
Produktion von Pestiziden
Cis-BED, das aus this compound hergestellt wird, wird zur Herstellung von Pestiziden wie Endosulfan und Dihydrofuran verwendet .
Produktion von synthetischen Kautschuken
Das Produkt der vollständigen Sättigung von Butindiol – 1,4-Butandiol (BAD) – wird zur Herstellung verschiedener synthetischer Kautschuke verwendet .
Verwendung in der Parfümindustrie
1,4-Butandiol-Ester, die aus this compound hergestellt werden, werden in der pharmazeutischen und Parfümindustrie verwendet .
Verwendung in der pharmazeutischen Industrie
Wie bereits erwähnt, werden 1,4-Butandiol-Ester in der pharmazeutischen Industrie verwendet .
Wirkmechanismus
Target of Action
It is known that this compound is involved in the hydrogenation process of certain organic compounds .
Mode of Action
It is known to participate in the hydrogenation process of certain organic compounds .
Biochemical Pathways
2-Butene-1,4-Diylbutyrate is involved in the hydrogenation process of certain organic compounds . It has been found to participate in the formation of 1-butanol . Additionally, it has been used as a photo-crosslinker for trapping DNA-binding proteins .
Pharmacokinetics
It is known that the compound has a molecular weight of 22829 .
Result of Action
It has been used as a photo-crosslinker for trapping dna-binding proteins, leading to stable dna-protein crosslinks .
Action Environment
Safety data sheets suggest that it should be stored in a refrigerated environment .
Eigenschaften
IUPAC Name |
[(E)-4-butanoyloxybut-2-enyl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/COC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-84-5 |
Source


|
| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














